4-[2-(2-methylindol-1-yl)ethyl]morpholine 4-[2-(2-methylindol-1-yl)ethyl]morpholine
Brand Name: Vulcanchem
CAS No.: 103608-37-3
VCID: VC3850117
InChI: InChI=1S/C15H20N2O/c1-13-12-14-4-2-3-5-15(14)17(13)7-6-16-8-10-18-11-9-16/h2-5,12H,6-11H2,1H3
SMILES: CC1=CC2=CC=CC=C2N1CCN3CCOCC3
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

4-[2-(2-methylindol-1-yl)ethyl]morpholine

CAS No.: 103608-37-3

Cat. No.: VC3850117

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-methylindol-1-yl)ethyl]morpholine - 103608-37-3

Specification

CAS No. 103608-37-3
Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name 4-[2-(2-methylindol-1-yl)ethyl]morpholine
Standard InChI InChI=1S/C15H20N2O/c1-13-12-14-4-2-3-5-15(14)17(13)7-6-16-8-10-18-11-9-16/h2-5,12H,6-11H2,1H3
Standard InChI Key ASRCZIZEMMGLDI-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2N1CCN3CCOCC3
Canonical SMILES CC1=CC2=CC=CC=C2N1CCN3CCOCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a 2-methylindole group through a two-carbon ethyl chain. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, substituted with a methyl group at the second position .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}
CAS Number103608-37-3
Molecular Weight244.33 g/mol
XLogP3-AA2.7 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The morpholine ring contributes to the molecule’s polarity, while the indole group enhances lipophilicity, enabling balanced blood-brain barrier (BBB) permeability .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-[2-(2-methylindol-1-yl)ethyl]morpholine typically involves N-alkylation of 2-methylindole with a morpholine-containing precursor. A validated method includes:

  • N-Alkylation: Reacting 2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate .

    2-Methylindole+4-(2-Chloroethyl)morpholineK2CO34-[2-(2-Methylindol-1-yl)ethyl]morpholine\text{2-Methylindole} + \text{4-(2-Chloroethyl)morpholine} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-[2-(2-Methylindol-1-yl)ethyl]morpholine}
  • Purification: Column chromatography or recrystallization yields the final product with >95% purity .

Alternative Approaches

  • Reductive Amination: Morpholine derivatives can be synthesized via reductive amination of aldehydes with secondary amines, though this method is less common for this specific compound .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires specialized equipment .

Applications in Medicinal Chemistry

Central Nervous System Drug Development

The compound’s BBB permeability makes it a candidate for CNS-targeted therapies:

  • Neuropathic Pain: Modulates CB2 receptors to attenuate pain signaling without psychoactive effects .

  • Alzheimer’s Disease: Derivatives inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key targets in neurodegeneration .

Anti-Inflammatory Agents

  • COX-1/COX-2 Dual Inhibition: Analogues reduce prostaglandin synthesis with IC50\text{IC}_{50} values of 8–14 µM .

  • Cytokine Suppression: Orally active in reducing IL-6 and TNF-α in preclinical models .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Morpholine-Indole Derivatives

CompoundTarget ReceptorIC50\text{IC}_{50}Key Modification
4-[2-(2-Methylindol-1-yl)ethyl]morpholineCB289 nM2-Methylindole
N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-4-morpholinylpyrazolo[3,4-d]pyrimidin-6-aminePI3Kα2.9 nMPyrazolopyrimidine core
4-(2-(1H-Indol-1-yl)ethyl)morpholineσ1R120 nMUnsubstituted indole

The 2-methyl substitution enhances CB2 selectivity compared to unsubstituted indole derivatives .

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